2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a propenoic acid group, a methyl group, and a heptadecafluorooctyl sulfonyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester involves multiple steps. One common method includes the reaction of 2-Propenoic acid, 2-methyl- with an appropriate sulfonyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The heptadecafluorooctyl sulfonyl group is known to enhance the compound’s hydrophobicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, which are crucial for its biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl ester
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester lies in its heptadecafluorooctyl group, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly valuable in applications requiring durable and water-resistant materials .
Properties
Molecular Formula |
C15H12F17NO4S |
---|---|
Molecular Weight |
625.3 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-6(2)7(34)37-4-3-33-5-38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h33H,1,3-5H2,2H3 |
InChI Key |
VEMMXJGDIAYWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNCS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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